
2-Heptynoic acid, 7-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptynoic acid, 7-oxo-, methyl ester: is an organic compound with the molecular formula C8H10O3 It is a derivative of heptynoic acid, characterized by the presence of a keto group at the seventh carbon and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptynoic acid, 7-oxo-, methyl ester typically involves the esterification of 7-oxo-2-heptynoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Heptynoic acid, 7-oxo-, methyl ester can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohols, while reduction of the ester group can produce primary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary alcohols and secondary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-Heptynoic acid, 7-oxo-, methyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and ketones. It is also used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Heptynoic acid, 7-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in research.
Comparaison Avec Des Composés Similaires
Heptanoic acid, 2-methyl-, methyl ester: This compound has a similar ester functional group but differs in the position and type of substituents.
Hexanoic acid, 2-oxo-, methyl ester: Similar in having a keto group and ester functionality but with a shorter carbon chain.
Octadecanoic acid, 2-oxo-, methyl ester: Similar functional groups but with a much longer carbon chain.
Uniqueness: 2-Heptynoic acid, 7-oxo-, methyl ester is unique due to the presence of both a keto group and an alkyne group in its structure. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
135284-85-4 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
methyl 7-oxohept-2-ynoate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-3,5H2,1H3 |
Clé InChI |
WBLCWISPWNBENW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
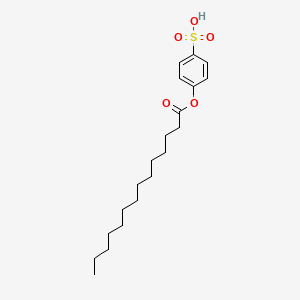

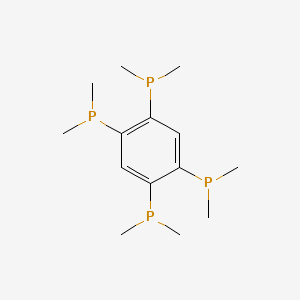
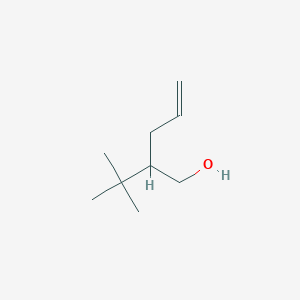
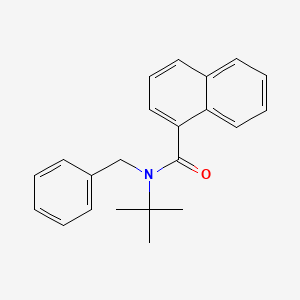
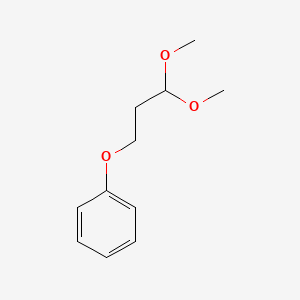
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
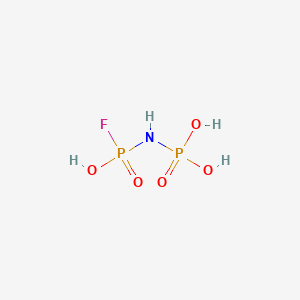
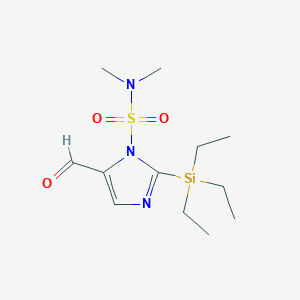
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)

